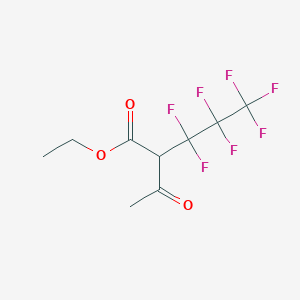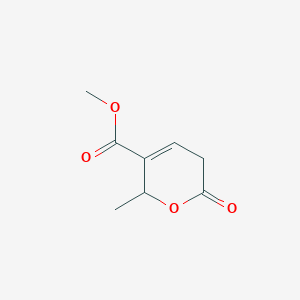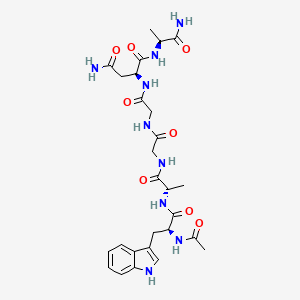
Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate is an organic compound characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. This compound is often used in various chemical reactions and has applications in scientific research due to its distinctive structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate typically involves the esterification of 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoic acid.
Reduction: Formation of ethyl 2-hydroxy-3,3,4,4,5,5,5-heptafluoropentanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate involves interactions with molecular targets through its functional groups. The ketone and ester groups can participate in various chemical reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The pathways involved may include nucleophilic addition, substitution, and redox reactions.
Comparación Con Compuestos Similares
- Ethyl 2-acetyl-3,3,4,4,5,5,5-trifluoropentanoate
- Ethyl 2-acetyl-3,3,4,4,5,5,5-pentafluoropentanoate
- Ethyl 2-acetyl-3,3,4,4,5,5,5-nonafluoropentanoate
Comparison: Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate is unique due to the high number of fluorine atoms, which significantly affect its chemical properties. Compared to similar compounds with fewer fluorine atoms, it exhibits higher stability, lower reactivity, and distinct physical properties such as boiling point and solubility.
Propiedades
Número CAS |
189237-57-8 |
|---|---|
Fórmula molecular |
C9H9F7O3 |
Peso molecular |
298.15 g/mol |
Nombre IUPAC |
ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate |
InChI |
InChI=1S/C9H9F7O3/c1-3-19-6(18)5(4(2)17)7(10,11)8(12,13)9(14,15)16/h5H,3H2,1-2H3 |
Clave InChI |
MVIFGNOCDBZRPJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)



![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
![1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one](/img/structure/B14264116.png)
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)


![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)


